molecular formula C9H17NO4S B2916382 n-Boc-d-cysteine methyl ester CAS No. 133904-67-3

n-Boc-d-cysteine methyl ester

Cat. No.: B2916382
CAS No.: 133904-67-3
M. Wt: 235.3
InChI Key: NJGIAKIPSDCYAC-ZCFIWIBFSA-N
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Description

n-Boc-d-cysteine methyl ester: is a chemical compound used primarily in the synthesis of peptides and proteins. It is an N-terminal protected reagent, meaning it has a protective group attached to the nitrogen atom to prevent unwanted reactions during synthesis. This compound is particularly useful in the field of peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of n-Boc-d-cysteine methyl ester typically involves the protection of the amino group of d-cysteine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting d-cysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent like acetonitrile or tetrahydrofuran at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: n-Boc-d-cysteine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Free thiol groups.

    Substitution: Free amino groups.

Scientific Research Applications

n-Boc-d-cysteine methyl ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of n-Boc-d-cysteine methyl ester involves the protection of the amino group with a Boc group, which prevents unwanted reactions during peptide synthesis. The Boc group is stable under basic and nucleophilic conditions but can be removed under mild acidic conditions, allowing for the selective deprotection of the amino group. This selective deprotection is crucial for the stepwise synthesis of peptides and proteins .

Comparison with Similar Compounds

Uniqueness: n-Boc-d-cysteine methyl ester is unique due to the presence of the thiol group in cysteine, which allows for the formation of disulfide bonds. This property is particularly useful in the synthesis of peptides and proteins that require disulfide linkages for their biological activity .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGIAKIPSDCYAC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CS)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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